molecular formula C20H14Cl3NO4S B2509270 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate CAS No. 400082-20-4

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate

Cat. No.: B2509270
CAS No.: 400082-20-4
M. Wt: 470.75
InChI Key: BUSKGDNUWJYJCL-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with dimethyl and phenylsulfonyl groups, as well as a trichlorobenzenecarboxylate moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of dimethyl and phenylsulfonyl groups through electrophilic aromatic substitution reactions. The final step involves the esterification of the pyridine derivative with 2,4,6-trichlorobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylthiol group.

    Substitution: Nucleophilic substitution reactions can occur at the trichlorobenzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate: Lacks the phenylsulfonyl group, which may affect its reactivity and biological activity.

    3-(Phenylsulfonyl)-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate: Lacks the dimethyl groups, potentially altering its chemical properties and interactions.

Uniqueness

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate is unique due to the presence of both dimethyl and phenylsulfonyl groups on the pyridine ring, combined with the trichlorobenzenecarboxylate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2,4,6-trichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3NO4S/c1-11-8-12(2)24-19(18(11)29(26,27)14-6-4-3-5-7-14)28-20(25)17-15(22)9-13(21)10-16(17)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSKGDNUWJYJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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